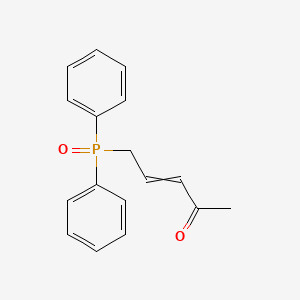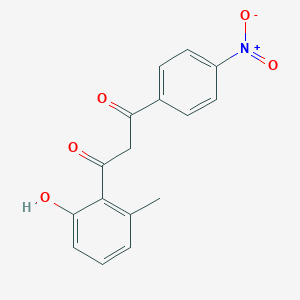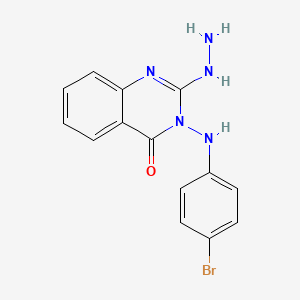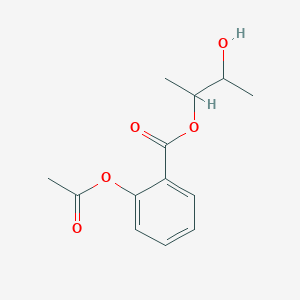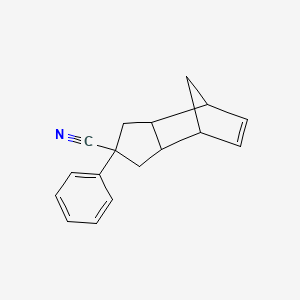
2-Phenyl-2,3,3a,4,7,7a-hexahydro-1h-4,7-methanoindene-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2-Phenyl-2,3,3a,4,7,7a-hexahydro-1h-4,7-methanoindene-2-carbonitrile involves multiple steps, typically starting with the preparation of the methanoindene core. This can be achieved through a series of cyclization reactions, often involving the use of catalysts and specific reaction conditions to ensure the correct formation of the desired structure. Industrial production methods may involve the optimization of these synthetic routes to achieve higher yields and purity levels .
Analyse Des Réactions Chimiques
2-Phenyl-2,3,3a,4,7,7a-hexahydro-1h-4,7-methanoindene-2-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the phenyl group or the methanoindene core .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be investigated for its potential pharmacological properties, including its interactions with biological targets. Industrial applications could include its use in the development of new materials or as a precursor in chemical manufacturing processes .
Mécanisme D'action
The mechanism of action of 2-Phenyl-2,3,3a,4,7,7a-hexahydro-1h-4,7-methanoindene-2-carbonitrile involves its interaction with specific molecular targets, which can vary depending on its application. In pharmacological contexts, it may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and require further research to fully elucidate .
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 2-Phenyl-2,3,3a,4,7,7a-hexahydro-1h-4,7-methanoindene-2-carbonitrile stands out due to its unique structural features. Similar compounds include other methanoindene derivatives and phenyl-substituted organic molecules. The presence of both the phenyl group and the methanoindene core in this compound provides it with distinct chemical and physical properties, making it a valuable subject for further study .
Propriétés
Numéro CAS |
93816-59-2 |
|---|---|
Formule moléculaire |
C17H17N |
Poids moléculaire |
235.32 g/mol |
Nom IUPAC |
4-phenyltricyclo[5.2.1.02,6]dec-8-ene-4-carbonitrile |
InChI |
InChI=1S/C17H17N/c18-11-17(14-4-2-1-3-5-14)9-15-12-6-7-13(8-12)16(15)10-17/h1-7,12-13,15-16H,8-10H2 |
Clé InChI |
KVEMZPFNGPOOJT-UHFFFAOYSA-N |
SMILES canonique |
C1C2C=CC1C3C2CC(C3)(C#N)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-Chlorophenyl)methyl]-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14340228.png)


![3-(methylsulfanyl)-6,7,8,9-tetrahydro-5H-pyridazino[3,4-b]azepine](/img/structure/B14340260.png)
![Piperidine, 1-[1-(5-bromo-2-thienyl)cyclohexyl]-](/img/structure/B14340265.png)
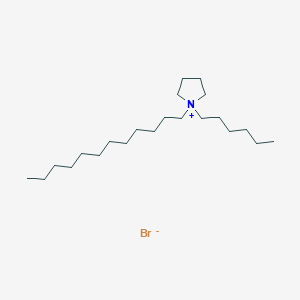
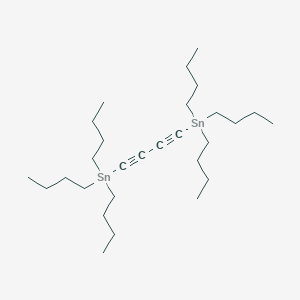
![8,9-Dihydro-2H-pyrano[2,3-f]quinoline-4,10(3H,7H)-dione](/img/structure/B14340272.png)
